6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide
Brand Name: Vulcanchem
CAS No.: 1021021-48-6
VCID: VC4601235
InChI: InChI=1S/C21H28N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23(3)15-6-4-5-10-21(24)22-19-9-7-8-18(2)16-19/h7-9,11-14,16H,4-6,10,15H2,1-3H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC(=C2)C
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.53

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide

CAS No.: 1021021-48-6

Cat. No.: VC4601235

Molecular Formula: C21H28N2O3S

Molecular Weight: 388.53

* For research use only. Not for human or veterinary use.

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide - 1021021-48-6

Specification

CAS No. 1021021-48-6
Molecular Formula C21H28N2O3S
Molecular Weight 388.53
IUPAC Name 6-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)hexanamide
Standard InChI InChI=1S/C21H28N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23(3)15-6-4-5-10-21(24)22-19-9-7-8-18(2)16-19/h7-9,11-14,16H,4-6,10,15H2,1-3H3,(H,22,24)
Standard InChI Key LBUSVXVHFNIOBR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC(=C2)C

Introduction

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is a synthetic organic compound characterized by its unique chemical structure, featuring a sulfonamide group attached to a hexanamide backbone with additional methyl groups on the phenyl rings. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Synthesis Methods

The synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide typically involves two main steps:

  • Formation of the Sulfonamide Intermediate: This involves reacting 4-dimethylaminobenzenesulfonyl chloride with an appropriate amine in the presence of a base like triethylamine in an organic solvent such as dichloromethane at low temperatures (0-5°C).

  • Coupling with Hexanoic Acid Derivative: The sulfonamide intermediate is then coupled with a hexanoic acid derivative (e.g., hexanoyl chloride) using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.

Chemical Reactions

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Participating in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumSulfone derivatives
ReductionLithium aluminum hydrideAnhydrous etherAmine derivatives
SubstitutionNucleophiles like sodium methoxide or electrophiles like acyl chloridesVariesSubstituted sulfonamide or hexanamide derivatives

Biological Activity and Research Applications

The biological activity of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound is studied for its potential:

  • Antimicrobial Properties: Similar to other sulfonamides, it may exhibit antibacterial activity.

  • Anticancer Activity: Preliminary studies suggest potential inhibition of tumor growth by targeting specific cancer cell lines.

  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways.

Biological ActivityMechanismPotential Applications
AntimicrobialInhibition of bacterial growthTreatment of bacterial infections
AnticancerInhibition of tumor growth by targeting specific cancer cell linesCancer therapy
Enzyme InhibitionModulation of metabolic pathwaysTreatment of diseases related to enzyme dysregulation

Comparison with Similar Compounds

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds like 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide and 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide.

CompoundDifferenceImpact on Activity
6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamidePara-tolyl group instead of meta-tolylDifferent steric and electronic properties
6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamideOrtho-tolyl group instead of meta-tolylDifferent steric and electronic properties

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